7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline
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Overview
Description
7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a chloro group at the 7th position and a hydrazinyl group at the 4th position. This compound also contains an imidazole ring, which is known for its significant biological activities. The presence of these functional groups makes this compound a valuable subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7-chloroquinoline-4-carbaldehyde with 4-(1H-imidazol-1-yl)benzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The hydrazinyl group can be reduced to form corresponding amines using reducing agents such as sodium borohydride.
Substitution: The chloro group at the 7th position can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the hydrazinyl group can form hydrogen bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline: Lacks the hydrazinyl and imidazole groups, making it less versatile in biological applications.
4-(1H-imidazol-1-yl)benzaldehyde: Contains the imidazole ring but lacks the quinoline core, limiting its range of chemical reactions.
Hydrazine derivatives: Often used in similar applications but may have different reactivity profiles.
Uniqueness
7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline is unique due to its combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications .
Properties
CAS No. |
1014507-24-4 |
---|---|
Molecular Formula |
C19H14ClN5 |
Molecular Weight |
347.8 |
Purity |
95 |
Origin of Product |
United States |
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